
苯乙基吡咯烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylethylpyrrolidine, also known as 1-(2-Phenylethyl)pyrrolidine (PEP), is a chemical compound. It is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring . It serves as the base chemical structure for a series of stimulant drugs .
Synthesis Analysis
Pyrrolidine derivatives have been produced and modified using both chemical and biological methods . The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased .Molecular Structure Analysis
The molecular formula of Phenylethylpyrrolidine is C12H17N . It is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring .Physical And Chemical Properties Analysis
Phenylethylpyrrolidine has a molar mass of 175.275 g·mol −1 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also available .科学研究应用
苯乙烷基糖苷在药物化学中的应用
苯乙烷基糖苷与苯乙基吡咯烷密切相关,已在中药和其他药用植物中得到广泛研究。它们表现出一系列生物活性,包括神经保护、抗炎、抗氧化、抗菌、抗病毒、细胞毒性、免疫调节和酶抑制作用。这些化合物因其多样的抗病潜力而在药物化学研究中越来越重要 (Xue & Yang, 2016)。
代谢型谷氨酸受体拮抗剂
对苯乙基吡咯烷衍生物 2-甲基-6-(苯乙炔基)吡啶等化合物的研究突出了它们作为强效代谢型谷氨酸受体拮抗剂的作用。这些化合物在焦虑模型中显示出疗效,并且由于其与早期治疗剂相比具有高选择性和改进的特性而具有重要意义 (Cosford et al., 2003)。
药物基因组学和 PhenX 工具包
专注于表型和暴露的共识措施的 PhenX 工具包在全基因组关联研究中发挥了重要作用。这包括涉及苯乙基吡咯烷相关化合物的研究,促进了跨多项研究的数据复制和验证 (Hamilton et al., 2011)。
功能化吡咯烷在癌症研究中的应用
源自苯乙基吡咯烷的功能化吡咯烷已被证明在抑制肿瘤细胞生长方面具有潜力,特别是在人神经胶质瘤和黑色素瘤细胞中。这些化合物对肿瘤细胞表现出选择性,表明它们在癌症治疗中的潜在用途 (Fiaux et al., 2005)。
植物生长研究
在生理研究中,包括吡咯烷家族化合物的植物生长缓释剂已被用于深入了解萜类代谢,这与植物中的植物激素和细胞发育过程有关 (Grossmann, 1990)。
在有机场效应晶体管中的作用
与苯乙基吡咯烷相关的 N-苯基[60]富勒吡咯烷已被用于开发高性能 n 型有机场效应晶体管,展示了材料科学的重大进展 (Long et al., 2016)。
未来方向
作用机制
Target of Action
Phenylethylpyrrolidine (PEP) is a chemical compound that is an analogue of 2-phenylethylamine, where the amine has been replaced by a pyrrolidine ring . It serves as the base chemical structure for a series of stimulant drugs . .
Biochemical Pathways
For instance, 2-phenylethylamine is involved in the modulation of monoamine neurotransmission
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of PEP are not well-documented in the literature. The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy. Tools like ADMETlab 2.0 and admetSAR3.0 can be used to predict the ADME properties of a compound, which could provide insights into the pharmacokinetics of PEP.
Result of Action
For instance, 2-phenylethylamine is known to have stimulant effects
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH , temperature , and the presence of other compounds can affect the activity of a compound.
属性
IUPAC Name |
1-(2-phenylethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-6-12(7-3-1)8-11-13-9-4-5-10-13/h1-3,6-7H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUCWWVQVUXBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701029426 |
Source


|
| Record name | 1-(2-Phenylethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6273-83-2, 6908-75-4 |
Source


|
| Record name | 1-(2-Phenylethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylethylpyrrolidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKH6XT5AZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

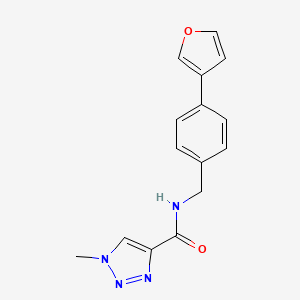
![5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2768683.png)

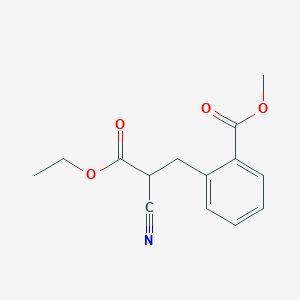
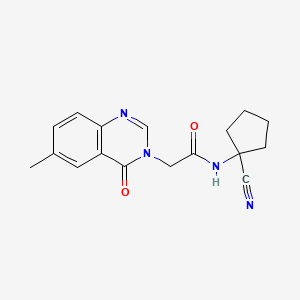
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2768690.png)
![5-((4-Methoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2768691.png)
![2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2768694.png)
![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide](/img/structure/B2768695.png)
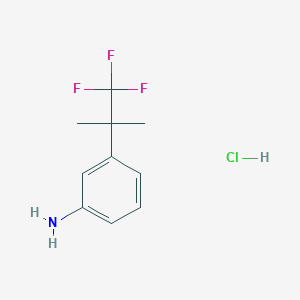
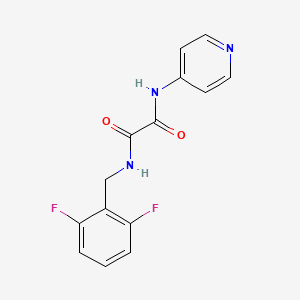
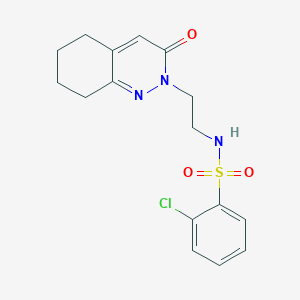
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-naphthamide](/img/structure/B2768703.png)